Cas no 1352514-67-0 (3-(4-Isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol)

3-(4-Isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol
-
- Inchi: 1S/C12H19N3O3S/c1-10(2)14-5-7-15(8-6-14)19(17,18)12-9-13-4-3-11(12)16/h3-4,9-10H,5-8H2,1-2H3,(H,13,16)
- InChI Key: KWZMAKSKLBRFEF-UHFFFAOYSA-N
- SMILES: C1=NC=CC(O)=C1S(N1CCN(C(C)C)CC1)(=O)=O
3-(4-Isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM495768-1g |
3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol |
1352514-67-0 | 97% | 1g |
$441 | 2022-09-03 |
3-(4-Isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol Related Literature
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
Additional information on 3-(4-Isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol
3-(4-Isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol: A Comprehensive Overview
The compound with CAS No. 1352514-67-0, commonly referred to as 3-(4-isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a pyridine ring substituted at the 4-position with a hydroxyl group and at the 3-position with a sulfonyl group attached to a piperazine ring that is further substituted with an isopropyl group. These structural elements contribute to its potential applications in drug discovery and materials science.
Recent studies have highlighted the importance of sulfonamide-containing compounds like this one in the development of new therapeutic agents. The sulfonyl group, in particular, has been shown to enhance bioavailability and stability in biological systems, making it a valuable component in medicinal chemistry. Additionally, the presence of the piperazine ring introduces flexibility and hydrogen bonding capabilities, which are crucial for molecular interactions in biological systems.
One of the most promising areas of research involving 3-(4-isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol is its potential as a lead compound in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The pyridine ring's ability to act as an aromatic scaffold for binding to kinase active sites makes this compound an attractive candidate for further investigation.
Furthermore, the isopropyl substitution on the piperazine ring has been shown to influence the compound's pharmacokinetic properties. This substitution enhances lipophilicity, which can improve absorption and distribution within the body. Such properties are essential for developing drugs with optimal therapeutic indices.
In terms of synthesis, 3-(4-isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol can be prepared through a multi-step process involving nucleophilic aromatic substitution and sulfonation reactions. These methods have been optimized in recent years to improve yield and purity, making large-scale production feasible for research purposes.
The compound's unique structure also lends itself to applications beyond pharmacology. For instance, its ability to form stable complexes with metal ions has been explored in coordination chemistry, suggesting potential uses in catalysis and materials science.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on 3-(4-isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol. These studies have provided insights into its binding affinities with various biological targets, paving the way for rational drug design strategies.
In conclusion, 3-(4-isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol (CAS No. 1352514-67-0) represents a versatile chemical entity with significant potential across multiple disciplines. Its unique structural features, combined with recent research findings, underscore its importance as a valuable tool in contemporary chemical research.
1352514-67-0 (3-(4-Isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol) Related Products
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)




